L-erythro-Methylphenidate Hydrochloride
Description
Historical Overview of Methylphenidate Stereoisomers in Academic Research
Methylphenidate possesses two chiral centers, resulting in the existence of four distinct stereoisomers, organized into two pairs of enantiomers: (d/l)-threo and (d/l)-erythro. nih.gov The initial formulations of methylphenidate developed in the 1950s were a combination of these racemates, containing approximately 80% (d/l)-erythro and 20% (d/l)-threo isomers. nih.gov
Subsequent academic investigations throughout the mid to late 20th century began to delineate the differing pharmacological activities of these isomers. Research revealed that the central stimulating effects were primarily attributable to the threo isomers. nih.gov Conversely, the erythro racemate was found to possess minimal activity in the central nervous system. researchgate.net This discovery led to the refinement of pharmaceutical preparations to eliminate the erythro isomers, focusing solely on the racemic mixture of d,l-threo-methylphenidate. nih.gov
Further research delved deeper into the specific contributions of the individual threo enantiomers. A significant body of evidence established that the d-threo-methylphenidate (also known as dexmethylphenidate) is the predominantly active enantiomer, exhibiting a much higher potency than its l-threo counterpart. nih.govnih.govnih.gov Studies have shown the d-threo isomer to be approximately 10-fold more potent than the l-isomer in its primary mechanism of action. researchgate.netnih.gov The efficacy of methylphenidate is now understood to reside almost entirely in the d-threo isomer. nih.govresearchgate.net
Significance of Isomeric Purity in Pharmaceutical Research and Development
The differential pharmacology of methylphenidate's isomers underscores the critical importance of isomeric purity in pharmaceutical research. Drug enantiomers, which are non-superimposable mirror images of each other, can exhibit considerable differences in their potency, pharmacological activity, and pharmacokinetic profiles because they interact with a chiral biological environment. nih.gov
In pharmaceutical development, a racemic mixture (a 1:1 mixture of two enantiomers) may contain one highly effective enantiomer (the eutomer) and one that is less active, inactive, or even responsible for undesirable side effects (the distomer). nih.govnih.gov The practice of developing a single, active enantiomer from a previously marketed racemic mixture is known as a "chiral switch." The primary motivations for pursuing enantiopure drugs include:
Improved Therapeutic Profile: Isolating the active isomer can lead to a more selective pharmacodynamic profile and potentially greater efficacy. nih.gov
Reduced Adverse Effects: Eliminating the distomer can prevent side effects associated with that specific isomer. nih.govresearchgate.net
Lower Metabolic Load: Administering only the active compound reduces the total amount of drug the body must metabolize, lessening the load on hepatic and renal systems. nih.gov
The potential for varied effects among stereoisomers necessitates rigorous evaluation and the development of methods to resolve racemates and determine isomeric purity. nih.gov
| Isomer | Potential Activity | Therapeutic Implication |
|---|---|---|
| Eutomer (Active Isomer) | Responsible for the desired therapeutic effect. | The target for isolation in an enantiopure formulation. |
| Distomer (Other Isomer) | May be inactive, less active, have a different pharmacological effect, or be toxic. | Its removal can improve the safety and efficacy profile of the drug. |
| Racemic Mixture | Contains both isomers, potentially leading to a complex pharmacological profile and unnecessary metabolic burden. | Often the starting point before a "chiral switch" to a single-isomer product. |
Rationale for Specific Academic Inquiry into L-erythro-Methylphenidate Hydrochloride
While the d-threo isomer is the pharmacologically active component of methylphenidate, academic inquiry into the l-erythro isomer is driven by several research imperatives. The primary rationale is not for its direct therapeutic potential, but for its significance in synthetic chemistry and the complete characterization of the methylphenidate molecule.
Research into the stereoselective synthesis of erythro-methylphenidate is valuable because of the potential for epimerization—the chemical conversion of one diastereomer into another. mdma.ch A key focus of this research is the development of synthetic pathways that could convert the less active erythro-isomer into the therapeutically valuable threo-isomer. mdma.chinternationaljournalssrg.org This approach represents a potential alternative route for manufacturing the active component of the drug.
Furthermore, a comprehensive understanding of all four isomers is essential from a regulatory and safety standpoint. Characterizing the metabolic pathways and potential biological interactions of l-erythro-methylphenidate ensures that even if present as a minor impurity in a synthesis, its properties are well-documented. Additionally, some research has explored whether derivatives of the erythro-isomer might possess unique pharmacological activities not present in the parent compound, justifying continued investigation. acs.org
| Isomer | Relative Pharmacological Activity | Primary Rationale for Research |
|---|---|---|
| d-threo-Methylphenidate | High (Primary active isomer) nih.gov | Therapeutic efficacy, mechanism of action, formulation development. |
| l-threo-Methylphenidate | Low (~10x less potent than d-threo) nih.gov | Contribution to racemic mixture effects, metabolism. |
| d-erythro-Methylphenidate | Very Low / Inactive in CNS researchgate.net | Synthetic intermediate studies, potential for epimerization. mdma.ch |
| l-erythro-Methylphenidate | Very Low / Inactive in CNS researchgate.net | Synthetic intermediate studies, potential for epimerization, full molecular characterization. mdma.chinternationaljournalssrg.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29419-97-4 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m0./s1 |
InChI Key |
JUMYIBMBTDDLNG-JHEYCYPBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Stereochemical Characterization and Isomeric Relationships of Methylphenidate
Configuration and Conformational Analysis of L-erythro-Methylphenidate Hydrochloride
This compound is chemically defined by the specific arrangement of its atoms in space. Its absolute configuration is designated as (2R, 2S), which is systematically reflected in its IUPAC name: methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate hydrochloride. vulcanchem.comnih.gov The "erythro" descriptor signifies an anti configuration between the substituents on the two stereogenic centers. vulcanchem.com
Diastereomeric and Enantiomeric Relationships within Methylphenidate Isomers
The four stereoisomers of methylphenidate are intrinsically linked through specific isomeric relationships. The two primary pairs, threo and erythro, are diastereomers of each other. Within each pair, the two isomers are enantiomers—non-superimposable mirror images.
L-erythro-methylphenidate ((2R, 2S)-methylphenidate) is the enantiomer of D-erythro-methylphenidate ((2S, 2R)-methylphenidate). nih.gov Both of these erythro isomers are diastereomers to the threo isomers: d-threo-methylphenidate ((2R, 2R)-methylphenidate) and l-threo-methylphenidate ((2S, 2S)-methylphenidate). chegg.com
| Isomer Name | Absolute Configuration | Relationship to L-erythro-Methylphenidate |
|---|---|---|
| L-erythro-Methylphenidate | (2R, 2S) | Reference Isomer |
| D-erythro-Methylphenidate | (2S, 2R) | Enantiomer |
| d-threo-Methylphenidate | (2R, 2R) | Diastereomer |
| l-threo-Methylphenidate | (2S, 2S) | Diastereomer |
Comparative Analysis of Stereoisomeric Properties in Academic Literature
Academic literature extensively documents the significant differences in the properties of methylphenidate's stereoisomers. The biological and chemical characteristics are highly dependent on the specific stereochemistry, with the d-threo isomer being the most pharmacologically potent. researchgate.netinternationaljournalssrg.org
Research consistently shows that the d-threo-methylphenidate enantiomer is primarily responsible for the compound's therapeutic effects, exhibiting a much greater affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) compared to its counterparts. researchgate.netnih.gov Studies indicate that the d-threo isomer is approximately 10 times more potent than the l-threo isomer as a catecholamine reuptake inhibitor. nih.govresearchgate.net In contrast, the erythro diastereomers are noted to have pressor amine properties, a characteristic not observed with the threo diastereomers. wikipedia.org
Positron emission tomography (PET) studies have provided direct evidence of this stereoselectivity in the human brain. nih.gov These studies demonstrated that while [11C]d-threo-methylphenidate binds specifically and with high affinity to dopamine-rich regions, the binding of [11C]l-threo-methylphenidate is largely nonspecific and diffuse. nih.gov While detailed pharmacological data on the erythro isomers is less abundant, it is well-established that the threo isomers are energetically favored, and the d-threo form possesses the highest pharmacological activity. wikipedia.orgnih.gov
| Isomer | Key Property / Finding from Literature | Reference |
|---|---|---|
| d-threo-Methylphenidate | Considered the most pharmacologically active isomer. | researchgate.netinternationaljournalssrg.org |
| l-threo-Methylphenidate | Approximately 10-fold less potent than the d-threo isomer. Brain binding is mostly nonspecific. | nih.govresearchgate.netnih.gov |
| erythro-Diastereomers (general) | Exhibit pressor amine properties not shared by threo isomers. | wikipedia.org |
| threo-Diastereomers (general) | Energetically favored over erythro isomers. | wikipedia.org |
Advanced Synthetic Methodologies for L Erythro Methylphenidate Hydrochloride
Stereoselective Synthesis Routes for erythro-Methylphenidate Frameworks
Achieving the desired erythro relative stereochemistry between the C2 and C2' positions is the primary goal in synthesizing this particular framework. Various methodologies have been developed to control this diastereoselectivity.
One of the most powerful methods for establishing the stereochemistry of methylphenidate is through the asymmetric hydrogenation of a precursor molecule. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective catalysts for this transformation. internationaljournalssrg.orginternationaljournalssrg.org This approach typically involves the hydrogenation of a β-enaminoester, such as methyl 2-phenyl-2-(2'-piperidylidene)acetate. internationaljournalssrg.org
The choice of the BINAP ligand's chirality dictates the stereochemical outcome. For instance, the use of a Ru-(R)-BINAP complex catalyst for the diastereoselective hydrogenation of methyl 2-phenyl-2-(2'-piperidylidene)acetate has been shown to produce (2S, 2'R)-erythro-methylphenidate. internationaljournalssrg.org Conversely, the Ru-(S)-BINAP catalyst can be used to synthesize the corresponding (2R, 2'S)-erythro isomer. internationaljournalssrg.org This method is notable for its high diastereoselectivity, often yielding the erythro isomer with high preference over the threo form. internationaljournalssrg.orginternationaljournalssrg.org Studies have also explored the asymmetric hydrogenation of different precursors, such as methyl 7-(N-benzyloxycarbonylamino)-3-oxo-2-phenylheptanoate, using a Ru-(R)-BINAP catalyst to yield an optically active intermediate that is then converted to (2S, 2'R)-erythro-methylphenidate. internationaljournalssrg.org
| Catalyst | Precursor | Product | Diastereomeric Ratio (dr) | Reference |
| Ru-(R)-BINAP complex | Methyl 2-phenyl-2-(2'-piperidylidene)acetate | (2S, 2'R)-erythro-methylphenidate | High erythro selectivity | internationaljournalssrg.org |
| Ru-(S)-BINAP complex | Methyl 2-phenyl-2-(2'-piperidylidene)acetate | (2R, 2'S)-erythro-methylphenidate | High erythro selectivity | internationaljournalssrg.org |
| Ru-(R)-BINAP complex | Methyl 7-(N-benzyloxycarbonylamino)-3-oxo-2-phenylheptanoate | Intermediate for (2S, 2'R)-erythro-methylphenidate | Not specified | internationaljournalssrg.org |
A novel and concise stereoselective synthesis for racemic erythro-methylphenidate has been developed utilizing a modified Eschenmoser sulfide (B99878) contraction. mdma.ch This reaction involves the coupling of piperidine-2-thione (B88430) with methyl 2-bromo-2-phenylacetate to afford a key β-enaminocarbonyl intermediate. mdma.ch
| Reducing Agent | Solvent/Additive | Diastereomeric Ratio (erythro:threo) | Yield | Reference |
| NaBH₄/AcOH | CH₃CN | 96:4 | 91% | mdma.ch |
| NaCNBH₃/HCl | Not specified | >95:5 | Good yields | mdma.ch |
| Mg | MeOH | 85:15 | Poor yield | mdma.ch |
Chiral auxiliaries provide a powerful tool for directing stereochemistry. The Evans aldol-type reaction, employing chiral oxazolidinones (Evans imides), has been successfully applied to the synthesis of methylphenidate isomers. researchgate.netnih.goverowid.org A key strategy involves the electrochemical oxidation of N-methoxycarbonylpiperidine to create an α-methoxylated carbamate (B1207046) intermediate. nih.gov
This electrophilic intermediate is then coupled with a chiral Evans imide. The reaction, promoted by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds with high diastereo- and enantioselectivity. erowid.org This method has been shown to produce a coupled product that can be converted to methylphenidate with a high preference for the threo isomer (erythro/threo = 5.3/94.7). researchgate.neterowid.org However, the power of this method lies in its ability to generate specific stereoisomers with high purity. By selecting the appropriate chiral auxiliary, the synthesis can be directed toward a precursor for the desired erythro-isomer. erowid.org For instance, an enantioselective synthesis of (2S,2'R)-erythro-methylphenidate was developed using an Evans (S)-4-benzyl-2-oxazolidinone chiral auxiliary to control the diastereoselectivity during the hydrogenation of an enamine intermediate. erowid.org
Enantioselective Syntheses Yielding L-erythro-Methylphenidate Hydrochloride
Moving beyond diastereoselectivity, enantioselective methods aim to produce a single enantiomer, specifically the L-erythro isomer, which corresponds to the (2S, 2'R) configuration.
The diastereoselective hydrogenation using Ru-BINAP catalysts is inherently enantioselective. internationaljournalssrg.orginternationaljournalssrg.org The synthesis of optically active (2S, 2'R)-erythro-methylphenidate is achieved by the hydrogenation of methyl 2-phenyl-2-(2'-piperidylidene)acetate specifically using the Ru-(R)-BINAP complex as the catalyst. internationaljournalssrg.org This process directly establishes the two required chiral centers in the correct absolute configuration, providing an efficient route to the desired L-erythro enantiomer. internationaljournalssrg.org This method is significant because the L-erythro isomer can potentially be epimerized to the therapeutically active d-threo isomer, highlighting its importance as a synthetic intermediate. internationaljournalssrg.org
Optimization and Scalability of this compound Synthesis for Research Applications
Similarly, methods utilizing electrochemical oxidation and Evans auxiliaries have been developed for convenient synthesis starting from simple piperidine (B6355638). researchgate.netnih.gov The high stereoselectivity achieved in the key coupling step (threo isomer ee of 99.6%) demonstrates the precision of this method, which is crucial for producing stereochemically pure compounds for research. erowid.org While this specific result favored the threo isomer, the underlying strategy is adaptable. Optimization of the chiral auxiliary and reaction conditions allows for the targeted synthesis of other isomers like the L-erythro form with high purity. erowid.org
Novel Synthetic Pathways and Derivative Exploration for erythro-Methylphenidate Analogs
Exploration of novel synthetic pathways not only provides new routes to the target molecule but also opens avenues for creating structurally diverse analogs for further research. An organometallic-based approach using a tungsten complex has been developed for synthesizing erythro-MPH analogues with functionality on the piperidine ring—an area previously difficult to access. nih.govnih.gov
This methodology involves a Reformatsky reaction between a chiral η²-pyridine complex and methyl α-phenyl bromoacetate. nih.gov This step creates a dihydropyridine (B1217469) (DHP) complex as a mixture of erythro and threo diastereomers. nih.gov Crucially, the erythro isomer can be significantly enriched to a diastereomeric ratio of >20:1 through simple trituration. nih.govnih.gov A subsequent tandem protonation and nucleophilic addition sequence allows for the introduction of various functional groups at the C5' position of the piperidine ring, chemoselectively and with high stereocontrol. nih.gov This tungsten-promoted synthesis provides a library of novel, C5'-functionalized erythro-methylphenidate analogs, demonstrating a significant expansion of the accessible chemical space for this compound class. nih.gov
Molecular and Cellular Pharmacological Research of L Erythro Methylphenidate Hydrochloride
Interaction with Neurotransmitter Transporters (DAT, NET, SERT)
The primary mechanism of action for the therapeutically active isomers of methylphenidate involves the blockade of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). biorxiv.org However, research demonstrates that the erythro isomers, including L-erythro-methylphenidate, have a substantially lower affinity for these transporters.
In Vitro Binding Kinetics and Affinity Studies of L-erythro-Methylphenidate Hydrochloride
In vitro studies consistently reveal that the erythro isomers of methylphenidate are significantly less potent inhibitors of dopamine and norepinephrine reuptake compared to their threo counterparts. While specific binding data for the isolated L-erythro isomer is sparse in the literature, studies on the dl-erythro racemate indicate a profound lack of affinity for the dopamine transporter. For instance, one study found that the dl-erythro isomer of o-bromomethylphenidate, a derivative of methylphenidate, did not effectively bind to the DAT, showing an IC50 value greater than 50,000 nM. nih.gov
In contrast, the l-threo isomer, which itself is less potent than the d-threo isomer, displays IC50 values for DAT and NET that are orders of magnitude lower (indicating higher affinity) than those observed for the erythro forms. clinpgx.orgnih.gov For example, one in vitro study in rat brain membranes reported the mean IC50 values for the l-threo isomer (l-MPH) at the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2) to be 540 nM and 5100 nM, respectively. clinpgx.orgnih.gov The affinity for the serotonin (B10506) transporter (SERT, or SLC6A4) was negligible, with an IC50 value exceeding 50,000 nM for l-MPH. clinpgx.orgnih.gov Given that the erythro isomers are generally less active than the threo isomers, the binding affinity of L-erythro-methylphenidate at DAT, NET, and SERT is expected to be exceedingly low. researchgate.net
| Isomer | Transporter | IC50 (nM) |
| l-threo-Methylphenidate | DAT (SLC6A3) | 540 |
| NET (SLC6A2) | 5100 | |
| SERT (SLC6A4) | >50,000 | |
| dl-erythro-o-bromomethylphenidate | DAT (SLC6A3) | >50,000 |
Data derived from in vitro studies on rat brain membranes. The data for the brominated erythro derivative is included to illustrate the characteristic low affinity of the erythro configuration for the dopamine transporter. nih.govclinpgx.orgnih.gov
Specificity and Non-specificity of this compound Binding
For the erythro isomers, including the L-erythro form, the affinity for DAT and NET is so minimal that they are considered largely inactive at these sites. researchgate.netnih.gov This lack of potent binding to the major monoamine transporters indicates a high degree of non-specificity in the sense that the compound does not meaningfully interact with the established therapeutic targets of its isomeric counterparts. Any potential off-target binding would occur at concentrations far higher than those at which the threo isomers exert their effects, rendering them pharmacologically insignificant in this context.
Receptor Selectivity and Ligand Binding Profiles for this compound (e.g., 5-HT1A, 5-HT2B)
While the primary action of methylphenidate is transporter blockade, some isomers have been shown to interact directly with certain neurotransmitter receptors. Notably, d-threo-methylphenidate has been found to possess affinity for serotonergic 5-HT1A and 5-HT2B receptors, acting as an agonist at the 5-HT1A receptor. wikipedia.orgnih.govingentaconnect.com
However, comprehensive in vitro screening of methylphenidate isomers has not demonstrated significant binding of the erythro forms to a wide array of receptors. Specific binding data for L-erythro-methylphenidate at 5-HT1A and 5-HT2B receptors is not prominently available in the literature, but studies on related isomers suggest such interactions are unlikely to be potent. The research that identified d-threo-methylphenidate's activity at serotonin receptors noted the stereoselectivity of this interaction, implying that other isomers may not share this property or would exhibit it with much lower affinity. ingentaconnect.com Given the general trend of reduced pharmacological activity for the erythro isomers, it is improbable that L-erythro-methylphenidate has a significant ligand binding profile at these or other G-protein coupled receptors.
Modulation of Intracellular Signaling Pathways by this compound (e.g., D1-type dopamine receptors, β-type adrenergic receptors in context of minimal activity)
The modulation of intracellular signaling pathways by methylphenidate is an indirect consequence of its ability to block neurotransmitter reuptake, thereby increasing synaptic concentrations of dopamine and norepinephrine. drugbank.com This elevated neurotransmitter level leads to enhanced activation of postsynaptic receptors, such as D1-type dopamine receptors and β-type adrenergic receptors. nih.govyoutube.com
Given that this compound demonstrates exceptionally weak, if any, inhibitory activity at the dopamine and norepinephrine transporters, its capacity to modulate these downstream signaling pathways is considered minimal to non-existent. nih.gov Without the initial step of blocking neurotransmitter reuptake, there is no subsequent increase in synaptic dopamine or norepinephrine. Consequently, L-erythro-methylphenidate is not expected to cause the indirect activation of D1-type dopamine receptors or β-type adrenergic receptors that is characteristic of the pharmacologically active d-threo isomer. Studies have shown that even l-threo-methylphenidate has a much weaker effect on these pathways compared to d-threo-methylphenidate, further underscoring the likely inactivity of the L-erythro isomer. psychscenehub.com
Cellular Uptake and Efflux Mechanisms of this compound in In Vitro Neuronal Models
The movement of drug molecules across the blood-brain barrier and into and out of neuronal cells is governed by various transport mechanisms. Some psychostimulants are known to be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their concentration in the central nervous system.
Influence of this compound on Synaptic Plasticity Mechanisms in Preclinical Models
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. The therapeutic effects of the active isomers of methylphenidate are thought to be related, in part, to their ability to modulate synaptic plasticity, particularly in the prefrontal cortex. drugbank.com This modulation is largely driven by the enhancement of dopamine and norepinephrine signaling and the subsequent activation of receptors like the D1-type dopamine receptor, which are crucial for processes such as long-term potentiation (LTP). clinpgx.org
As established, this compound has a negligible effect on the dopamine and norepinephrine transporters. nih.gov Because it fails to significantly elevate synaptic levels of these key catecholamines, it lacks the primary mechanism through which the therapeutically active isomers of methylphenidate influence synaptic plasticity. Therefore, in preclinical models, L-erythro-methylphenidate is not expected to have any significant influence on mechanisms of synaptic plasticity such as LTP or long-term depression. Its pharmacological inactivity at the primary molecular targets precludes it from engaging the downstream cellular machinery responsible for these enduring synaptic changes. drugbank.com
Preclinical Pharmacokinetic and Metabolic Research of L Erythro Methylphenidate Hydrochloride
Stereoselective Metabolic Pathways of L-erythro-Methylphenidate Hydrochloride
The hydrolysis of methylphenidate is primarily mediated by the human carboxylesterase 1 (CES1), an enzyme predominantly found in the liver. drugbank.comnih.gov Research on the threo isomers has demonstrated that CES1 exhibits a high catalytic efficiency for both, but with a marked preference for the l-threo enantiomer. nih.gov The catalytic efficiency (kcat/Km) of CES1A1 for l-threo-methylphenidate is approximately 6 to 7 times greater than that for d-threo-methylphenidate. nih.gov This enzymatic preference explains the rapid first-pass metabolism and faster elimination of the l-threo isomer compared to the d-threo isomer. nih.gov
Specific studies quantifying the interaction between CES1 and the l-erythro isomer of methylphenidate are scarce. However, the general principle of stereoselective metabolism by CES1 suggests that the l-erythro isomer would also be a substrate for hydrolysis, likely at a rate different from its d-erythro and threo counterparts. Without direct comparative studies, the precise efficiency of CES1-mediated hydrolysis of l-erythro-methylphenidate remains uncharacterized.
Catalytic Efficiency of Human CES1A1 for Threo-Methylphenidate Isomers
| Isomer | kcat/Km (mM⁻¹ min⁻¹) |
|---|---|
| l-threo-Methylphenidate | 7.7 |
| d-threo-Methylphenidate | 1.3 - 2.1 |
This table presents data for the threo isomers to illustrate the stereoselective nature of CES1 hydrolysis; specific data for the l-erythro isomer is not available.
The main metabolite produced from the hydrolysis of threo-methylphenidate is α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid, which is pharmacologically inactive. drugbank.comfda.gov Following oral administration of the threo racemate, ritalinic acid is the major compound excreted in the urine, accounting for 60-86% of the dose. fda.gov
In addition to hydrolysis, minor metabolic pathways for the threo isomers have been identified, including microsomal oxidation to form 6-oxo-methylphenidate and aromatic hydroxylation to yield p-hydroxy-methylphenidate. nih.govclinpgx.org These metabolites are also largely considered inactive and account for a small fraction of the total dose. nih.gov
There is no specific literature available that identifies and characterizes the metabolites formed from l-erythro-methylphenidate. It is plausible that it would undergo similar metabolic transformations, including de-esterification to erythro-ritalinic acid and production of other minor oxidative metabolites. However, this has not been experimentally verified in preclinical studies.
In Vitro and Ex Vivo Metabolic Stability Studies of this compound
Metabolic stability assays are crucial in preclinical research to predict a drug's fate in the body. For methylphenidate, in vitro studies using blood from various mammalian species have shown enantioselective hydrolysis, with plasma esterases being the most active. nih.gov For instance, in human plasma, there is a clear preference for the hydrolysis of the l-threo isomer over the d-threo isomer. nih.gov
Studies on the stability of threo-methylphenidate in blood have shown that the compound degrades over time, particularly at room and elevated temperatures, with a corresponding increase in the concentration of ritalinic acid. Optimal storage for analytical purposes is recommended at -20°C to ensure stability.
Specific in vitro or ex vivo metabolic stability data for this compound in preclinical systems like liver microsomes or hepatocytes is not available in the reviewed literature. Such studies would be necessary to determine its intrinsic clearance and metabolic profile compared to the other isomers.
Comparative Pharmacokinetics of this compound with Other Methylphenidate Isomers in Preclinical Systems
Preclinical pharmacokinetic studies in animal models, such as rats, have been fundamental in understanding the disposition of methylphenidate isomers. europeanreview.orgnih.govresearchgate.net These studies have consistently shown rapid absorption and substantial presystemic (first-pass) elimination, particularly for the l-threo isomer. ki.senih.govresearchgate.net In rats, the absolute bioavailability of methylphenidate has been reported to be low. nih.govresearchgate.net
Comparative studies in rats have highlighted significant pharmacokinetic differences between the d-threo and l-threo isomers. Following administration of the racemic threo mixture, plasma and brain concentrations of the d-threo isomer are consistently higher and more sustained than those of the l-threo isomer. europeanreview.org For example, one study in adult rats demonstrated that females exhibited consistently higher brain concentrations of both d- and l-threo methylphenidate and a slower clearance compared to males. europeanreview.org
Direct comparative pharmacokinetic data for the l-erythro isomer against the other three isomers in any preclinical system is notably absent from the literature. Early research indicated that the erythro isomers possessed undesirable pressor effects, leading to their exclusion from further development and in-depth preclinical pharmacokinetic profiling. nih.gov
Pharmacokinetic Parameters of Threo-Methylphenidate Isomers in Rat Brain Following a 5 mg/kg Intraperitoneal Injection
| Isomer | Sex | Cmax (ng/g) | AUC (ng*h/g) |
|---|---|---|---|
| d-threo-MPH | Male | ~1200 | ~2500 |
| Female | ~1500 | ~4000 | |
| l-threo-MPH | Male | ~400 | ~600 |
| Female | ~600 | ~1000 |
This table provides an example of comparative pharmacokinetic data for the threo isomers in a preclinical model. europeanreview.org Equivalent data for the l-erythro isomer is not available.
Enzyme Inhibition Profiles by this compound (e.g., MAO, COMT)
The potential for a drug to inhibit metabolic enzymes is a key aspect of preclinical evaluation. For methylphenidate, it is primarily metabolized by esterases and is not considered a significant inhibitor of cytochrome P450 (CYP450) enzymes at clinically relevant concentrations. fda.gov One study did show that high doses of methylphenidate could inhibit some CYP450 isozymes in mice. nih.gov
Regarding other enzyme systems, an in vitro study investigated the effects of the threo isomers on enzymes involved in dopamine (B1211576) metabolism. daneshyari.com In homogenates of rat PC12 cells, both d- and l-threo-methylphenidate were found to enhance the activity of monoamine oxidase B (MAO-B) at concentrations from 1 nM to 10 µM. daneshyari.comclinpgx.org No significant inhibitory or enhancing effects on catechol-O-methyltransferase (COMT) were reported in that study for the threo isomers.
There is no available research data on the enzyme inhibition profile of this compound for MAO, COMT, or other significant enzyme systems.
Advanced Analytical Methodologies for L Erythro Methylphenidate Hydrochloride Research
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
Chromatographic methods are fundamental in the analytical workflow for L-erythro-Methylphenidate Hydrochloride, enabling the separation of its enantiomers and diastereomers, which is crucial for understanding its specific properties and behavior.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of methylphenidate isomers. The development of robust chiral HPLC methods is critical for accurately quantifying the individual enantiomers.
Method development often involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. A common approach is the direct method, where enantiomers are separated on a CSP without prior derivatization. For instance, a method was established to determine methylphenidate isomers in human plasma using a Chirobiotic V2 column. sphinxsai.com The separation was achieved with a mobile phase consisting of methanol (B129727) and ammonium (B1175870) acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1) at a flow rate of 1 mL/min, with UV detection at 215 nm. sphinxsai.com This method successfully separated l-methylphenidate (B1246959) and d-methylphenidate with retention times of 7.0 and 8.1 minutes, respectively. sphinxsai.com
Validation of these methods is performed according to established guidelines to ensure their reliability for research and quality control purposes. Key validation parameters include linearity, precision, accuracy, and recovery. In one study, the HPLC method for methylphenidate enantiomers demonstrated satisfactory linearity with correlation coefficients (R) of ≥0.997. sphinxsai.com The recovery for l-methylphenidate was 80%, and for d-methylphenidate, it was 75%. sphinxsai.com Such validated methods are deemed suitable for the precise and accurate separation and determination of methylphenidate enantiomers in biological samples. sphinxsai.com
Interactive Data Table: Chiral HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Chirobiotic V2 (150 x 4.6 mm, 5-µm) | sphinxsai.com |
| Mobile Phase | Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1) | sphinxsai.com |
| Flow Rate | 1.0 mL/min | sphinxsai.com |
| Detection | UV at 215 nm | sphinxsai.com |
| Retention Time (l-MPD) | 7.0 min | sphinxsai.com |
| Retention Time (d-MPD) | 8.1 min | sphinxsai.com |
| Linearity (R) | ≥0.997 | sphinxsai.com |
| Recovery (l-MPD) | 80% | sphinxsai.com |
| Recovery (d-MPD) | 75% | sphinxsai.com |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for this compound and Metabolite Quantification
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of this compound and its metabolites in various biological matrices. The increased resolution and speed of UPLC, combined with the specificity of MS/MS, allow for the detection of low concentrations of the analyte and its related substances.
A key application of UPLC-MS/MS is in the analysis of methylphenidate and its major metabolite, ritalinic acid, in samples such as plasma, urine, and oral fluid. nih.govresearchgate.net These methods often involve a simple sample preparation step, such as protein precipitation, followed by direct injection into the UPLC-MS/MS system. nih.govnih.gov For instance, a method for quantifying methylphenidate in plasma and saliva involved protein precipitation with an acetonitrile/methanol mixture containing a deuterated internal standard. nih.gov Chromatographic separation can be achieved rapidly, sometimes in under a minute, using columns like hydrophilic interaction liquid chromatography (HILIC) columns. nih.gov
The validation of UPLC-MS/MS methods demonstrates their accuracy and precision. For example, a validated method for methylphenidate in plasma and saliva showed accuracy and imprecision to be within 98-108% and less than 7.0%, respectively. nih.gov The use of a deuterated internal standard is crucial to compensate for matrix effects, which can cause ionization suppression or enhancement. nih.gov These validated methods are successfully applied in pharmacokinetic studies and for monitoring purposes. researchgate.netnih.gov
Interactive Data Table: UPLC-MS/MS Method Validation for Methylphenidate
| Parameter | Plasma | Saliva | Reference |
| Sample Volume | 100 µL | 100 µL | nih.gov |
| Concentration Range | 0.5-100.0 µg/L | 0.5-100.0 µg/L | nih.gov |
| Accuracy | 98-108% | 98-108% | nih.gov |
| Imprecision | < 7.0% | < 7.0% | nih.gov |
| Matrix Effect | 46% suppression | 8% suppression | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of methylphenidate and its metabolites. nih.gov It is particularly useful for volatile and thermally stable compounds. For less volatile compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.
In the analysis of methylphenidate, derivatization is a common step. For instance, trifluoroacetic anhydride (B1165640) can be used to create trifluoroacetyl derivatives of methylphenidate and its internal standard, ethylphenidate, making them suitable for GC-MS analysis. nih.gov Chiral derivatization agents, such as (S)-N-trifluoroacetylprolyl chloride, can be used to form diastereomers that can be separated on a standard achiral GC column, allowing for enantiospecific analysis. nih.gov
GC-MS methods have been developed and validated for the determination of methylphenidate in biological samples like serum and urine. nih.govnih.gov These methods can achieve low limits of sensitivity, for example, a lower limit of sensitivity for methylphenidate of 2.0 micrograms/L in serum has been reported. nih.gov The precision of these methods is demonstrated by low coefficients of variation. nih.gov GC-MS is a reliable technique for pharmacokinetic studies and for phenotyping individuals based on their metabolic profiles of methylphenidate. nih.govnih.gov
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound, its impurities, and metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the stereochemistry of chiral molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
The absolute configuration and diastereomeric purity of methylphenidate isomers can be confirmed by comparing their NMR spectral data with those of reference standards or with data reported in the literature. internationaljournalssrg.org For example, in the synthesis of optically-active erythro-methylphenidate, the absolute configuration of the product was determined by its optical rotation data and by comparing its spectral data with previously reported values. internationaljournalssrg.org The chemical shifts (given in ppm) in the NMR spectrum are characteristic of the specific stereoisomer. internationaljournalssrg.org
Mass Spectrometry (MS) for Impurity and Metabolite Structural Elucidation
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC or GC, is a highly sensitive and specific method for the identification and structural elucidation of impurities and metabolites of this compound. tdl.orgsemanticscholar.org
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a characteristic fragmentation pattern, or product ion spectrum. This fragmentation pattern provides valuable structural information that can be used to identify the compound.
For example, UPLC-MS/MS has been used to identify transesterification products of methylphenidate with excipients like glycerin in oral solutions. scirp.org The mass spectrometric analysis, often performed in positive electrospray ionization mode, allows for the structural elucidation of these unknown impurities. scirp.org Similarly, in metabolite identification studies, UPLC-HRMS/MS can be used to identify various phase I and phase II metabolites in biological samples like urine. oup.com The fragmentation patterns of the parent drug and its metabolites are compared to propose metabolic pathways.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
In the analytical landscape of this compound research, derivatization serves as a pivotal strategy to overcome inherent challenges in its detection and quantification. This chemical modification process is employed to enhance the analyte's properties for specific analytical techniques, thereby improving sensitivity, selectivity, and chromatographic behavior. The primary goals of derivatization in this context include increasing the volatility of the compound for gas chromatography (GC), enhancing its ionization efficiency for mass spectrometry (MS), and enabling the separation of its stereoisomers.
Derivatization is particularly crucial for the chiral separation of methylphenidate's enantiomers, as the pharmacological activity resides primarily in the d-threo-enantiomer. By reacting the analyte with a chiral derivatizing agent, diastereomers are formed, which can then be separated using achiral chromatographic columns.
Several derivatization reagents and methodologies have been developed and validated for the analysis of methylphenidate and its related compounds in various biological matrices. These strategies are often coupled with powerful analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to achieve the desired levels of analytical performance.
One common approach involves acylation of the secondary amine group in the piperidine (B6355638) ring of the methylphenidate molecule. Reagents such as trifluoroacetic anhydride (TFAA) are utilized to introduce a trifluoroacetyl group, which increases the volatility of the analyte for GC analysis. nih.gov This method has been successfully applied to the determination of methylphenidate in serum, with a reported lower limit of sensitivity of 2.0 micrograms/L. nih.gov
For the purpose of chiral separation, chiral derivatizing agents are employed. For instance, (S)-N-trifluoroacetylprolyl chloride (TFP-Cl) has been used to form diastereomeric derivatives of methylphenidate enantiomers, allowing for their resolution by GC-MS. researchgate.net This enantiospecific method is valuable for studying the pharmacokinetics of the individual enantiomers. researchgate.net Another chiral derivatizing agent, heptafluorobutyryl-l-prolyl chloride, has been used in a GC-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NCI-MS) assay to quantitate the d- and l-enantiomers of threo-methylphenidate in human plasma with high sensitivity. oup.com
The choice of derivatization strategy is dictated by the analytical objective, the nature of the sample matrix, and the specific instrumentation available. The successful application of these derivatization techniques underscores their importance in advancing the analytical methodologies for this compound research, enabling more precise and sensitive measurements critical for pharmacokinetic and metabolic studies.
| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Key Findings |
| Trifluoroacetic anhydride (TFAA) | GC-MS | Increased volatility for GC analysis | Lower limit of sensitivity for methylphenidate of 2.0 micrograms/L in serum. nih.gov |
| (S)-N-trifluoroacetylprolyl chloride (TFP-Cl) | GC-MS | Chiral separation of enantiomers | Enables enantiospecific determination of methylphenidate enantiomers. researchgate.net |
| Heptafluorobutyryl-l-prolyl chloride | GC-NCI-MS | Chiral separation and enhanced sensitivity | Accurate and precise quantitation of d- and l-enantiomers of threo-methylphenidate in human plasma. oup.com |
| Pentafluoropropionic anhydride (PFPA) | GC-MS | Improved chromatographic properties and sensitivity | Simultaneous determination of threo-dl-methylphenidate and its p-hydroxy metabolite with a detection limit of 0.5 ng/ml. nih.gov |
Structure Activity Relationship Sar and Computational Modeling of L Erythro Methylphenidate Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) Studies for Methylphenidate Stereoisomers
QSAR analysis seeks to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. njit.edu For methylphenidate, these studies have been instrumental in understanding the requirements for potent binding to the dopamine (B1211576) transporter (DAT).
Research using two-dimensional (2D) and three-dimensional (3D) QSAR techniques on racemic threo-methylphenidate analogs has provided significant insights. nih.govresearchgate.net A key finding from Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, is that substitutions on the phenyl ring are a primary determinant of DAT binding affinity. nih.gov Specifically, these models indicate that:
Steric hindrance: The 2' position of the phenyl ring is sensitive to steric bulk; larger substituents in this position decrease binding affinity. nih.gov
Electronic effects: The addition of electron-withdrawing groups, such as halogens, at the 3' or 4' positions of the phenyl ring generally enhances DAT binding affinity. nih.govresearchgate.net
While these studies focused on threo-isomers, their findings allow for inferences about the erythro configuration. The different spatial orientation of the phenyl and piperidine (B6355638) rings in the erythro isomers, including L-erythro-methylphenidate, would alter how the molecule presents itself to the binding site on the DAT. This altered conformation likely results in a suboptimal fit, positioning the key functional groups in a less favorable orientation for the necessary molecular interactions, which is consistent with the generally lower biological activity reported for erythro isomers. researchgate.net
Molecular Docking and Dynamics Simulations of L-erythro-Methylphenidate Hydrochloride with Target Proteins
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand (like methylphenidate) to its protein target. Docking predicts the preferred orientation of the ligand in the binding pocket, while MD simulations model the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamics of the interaction.
Studies have confirmed that methylphenidate's primary targets are the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT). nih.govnih.gov Computational analyses have been employed to compare the binding of different isomers to these transporters. For example, docking and MD simulations have been used to investigate the higher affinity of the d-threo isomer for certain enzymes compared to the l-threo isomer. nih.gov
For L-erythro-methylphenidate, these computational tools would predict a distinct binding mode compared to the highly active d-threo isomer. The stereochemistry of the erythro form forces the phenyl ring and the piperidine ring into a different relative orientation. When docked into the DAT binding site, this conformation is expected to result in:
Weaker intermolecular interactions: The key hydrogen bonds and hydrophobic interactions that stabilize the binding of the active d-threo isomer would likely be formed less effectively, or not at all, by the L-erythro isomer.
Increased steric clashes: The different shape of the L-erythro isomer may lead to unfavorable steric interactions with amino acid residues in the binding pocket, further destabilizing the complex.
These predicted unfavorable interactions at the molecular level provide a clear rationale for the observed low affinity and pharmacological inactivity of the L-erythro isomer.
In Silico Prediction of this compound Biological Activity and Metabolism
Biological Activity Prediction: The pharmacological activity of methylphenidate is known to reside almost entirely in the d-threo isomer. nih.govnih.gov In silico models, trained on data from various methylphenidate analogs and isomers, would predict low biological activity for L-erythro-methylphenidate. wikipedia.org This is based on the structural features that differentiate it from the active isomers, which, as established by QSAR and docking studies, are critical for potent DAT and NET inhibition. Quantitative Systems Pharmacology (QSP) models, which simulate the mechanism of action at a systems level, would likewise predict minimal impact on dopamine and norepinephrine reuptake pathways for the L-erythro isomer. nih.govfrontiersin.org
Metabolism Prediction: The primary metabolic pathway for methylphenidate is de-esterification to its major, inactive metabolite, ritalinic acid. nih.govdrugbank.com This reaction is catalyzed by the enzyme carboxylesterase 1 (CES1). nih.gov In silico metabolism prediction tools can model the interaction of methylphenidate isomers with the active site of CES1. These models would predict that L-erythro-methylphenidate is a substrate for CES1, leading to its conversion to the corresponding inactive ritalinic acid metabolite. The stereoselective nature of this enzymatic process, which heavily favors the hydrolysis of the l-isomer, can also be modeled computationally. nih.gov
Comparative Computational Analysis of this compound with other Isomers for Ligand-Target Interactions
A direct comparison of the four methylphenidate stereoisomers using computational and experimental data highlights the profound impact of stereochemistry on pharmacological activity. The primary interaction is with monoamine transporters, and the binding affinity varies significantly among the isomers.
Positron Emission Tomography (PET) studies in humans have directly visualized this difference, showing that the d-threo isomer accumulates in the basal ganglia (a dopamine-rich area), while the l-threo isomer shows only low, non-specific binding throughout the brain. nih.gov This confirms that the pharmacological specificity resides in the d-threo isomer. The erythro isomers were removed from commercial formulations early on due to undesirable side effects and lower efficacy, which corresponds to their poor interaction with the target transporters. researchgate.net
The following table summarizes the comparative binding affinities (IC₅₀ values, which measure the concentration of a drug required to inhibit a biological process by 50%) of the threo isomers at the three major monoamine transporters, derived from in vitro studies in rat brain membranes. Data for erythro isomers is less common due to their low activity, but they are known to be significantly less potent than the threo isomers.
| Isomer | DAT Affinity (IC₅₀ nM) | NET Affinity (IC₅₀ nM) | SERT Affinity (IC₅₀ nM) |
|---|---|---|---|
| d-threo-Methylphenidate | 33 | 244 | >50,000 |
| l-threo-Methylphenidate | 540 | 5100 | >50,000 |
| erythro Isomers (general) | Significantly higher (lower affinity) | Significantly higher (lower affinity) | Very low affinity |
[Source: Data derived from in vitro studies in rat brain membranes. nih.gov]
Computational models corroborate this experimental data. Comparative docking scores and binding energy calculations consistently show a more favorable interaction for d-threo-methylphenidate with DAT and NET than for the other isomers. The models reveal that the specific stereochemistry of the d-threo isomer allows for an optimal alignment within the transporter's binding site, maximizing stabilizing forces. In contrast, the L-erythro isomer is shown to have a poor fit, resulting in weak interactions and, consequently, negligible inhibitory activity at the dopamine and norepinephrine transporters.
Q & A
Q. What validated analytical methods are recommended for quantifying L-erythro-Methylphenidate Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the standard method. The USP monograph specifies using a C18 column, a mobile phase of sodium acetate buffer (pH 4.0) and methanol (70:30), and a flow rate of 1.0 mL/min. Resolution between methylphenidate and its erythro isomer must be ≥2.0, with relative standard deviation (RSD) ≤2.0% for reproducibility . Internal standards (e.g., methylphenidate related compound A) and peak response ratios are critical for accurate quantification .
Q. How should dissolution testing be designed for extended-release formulations of this compound?
Use USP Apparatus 2 (paddle) at 50 rpm in 500 mL water. Sample at 1, 2, 3.5, 5, and 7 hours. The acceptance criteria (90–110% dissolved) are calculated using a validated HPLC assay. Adjustments for matrix effects (e.g., excipients) require spiking recovery studies and validation per ICH Q2(R1) guidelines .
Q. What are the key storage and handling protocols to ensure compound stability?
Store in airtight containers at 15–30°C, protected from light. Avoid moisture and high-pressure water during cleanup (risk of isomerization). Use gloves and eye protection when handling, and validate storage stability via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can chiral resolution challenges between L-erythro-Methylphenidate and its diastereomers be addressed in pharmacokinetic studies?
Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1). Monitor resolution using polarimetric detection or tandem mass spectrometry (LC-MS/MS) to distinguish erythro/threo configurations. Method validation must include limit of quantification (LOQ) ≤5 ng/mL for plasma matrices .
Q. What experimental strategies resolve contradictions in dissolution profiles across different biorelevant media?
Replicate studies using biorelevant media (e.g., FaSSGF, FaSSIF-V2) to simulate gastric and intestinal conditions. Apply similarity factor (f2) analysis to compare profiles. If f2 < 50, investigate excipient interactions (e.g., viscosity modifiers) via differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) .
Q. How do metabolic pathways of this compound influence preclinical study design?
Use hepatic microsomal assays (human or rodent) to identify CYP2D6-mediated oxidation. Quantify metabolites (e.g., ritalinic acid) via LC-MS/MS with stable isotope-labeled internal standards. For in vivo studies, apply population pharmacokinetic modeling to account for polymorphic metabolism in diverse cohorts .
Methodological Considerations
Q. What statistical approaches are recommended for batch-to-batch variability analysis in purity testing?
Apply multivariate analysis (e.g., PCA) to HPLC peak area data from ≥10 batches. Include control charts for critical attributes (e.g., erythro isomer content ≤0.5%). Outliers require root-cause analysis (e.g., raw material sourcing, synthesis conditions) .
Q. How should researchers validate novel extraction methods for L-erythro-Methylphenidate in biological matrices?
Optimize solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis MCX). Validate recovery (≥85%), matrix effects (RSD ≤15%), and carryover (<20% LOQ) per FDA Bioanalytical Method Validation guidelines. Cross-validate with certified reference materials (CRMs) .
Data Interpretation & Ethics
Q. How to address conflicting in vitro/in vivo correlations (IVIVC) for extended-release formulations?
Re-evaluate dissolution method relevance using Level A IVIVC modeling. If correlation fails, redesign dissolution media (e.g., surfactant addition) or apply mechanistic absorption models (e.g., GastroPlus™) .
Q. What ethical frameworks apply when publishing negative results or failed replications?
Follow COPE guidelines: disclose all methodological details, share raw data via repositories (e.g., Zenodo), and avoid selective reporting. Highlight implications for future research (e.g., batch variability, isomer stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
